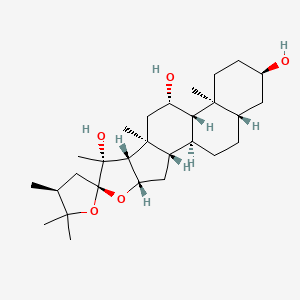

Hippuristanol

説明

特性

IUPAC Name |

(1S,2S,3'S,4S,6R,7R,8R,9S,11S,12S,13S,16R,18S)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O5/c1-15-13-28(33-24(15,2)3)27(6,31)23-21(32-28)12-19-18-8-7-16-11-17(29)9-10-25(16,4)22(18)20(30)14-26(19,23)5/h15-23,29-31H,7-14H2,1-6H3/t15-,16-,17+,18-,19-,20-,21-,22+,23-,25-,26-,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHXKNOXVBFETI-SHCCRYCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CCC(C6)O)C)O)C)(C)O)OC1(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C[C@@H]([C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C)(C)O)OC1(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433627 |

Source

|

| Record name | Hippuristanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80442-78-0 |

Source

|

| Record name | Hippuristanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80442-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuristanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIPPURISTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45PK2NS4NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Hippuristanol: A Natural Product Inhibitor of eIF4A

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein synthesis is a fundamental cellular process, with its dysregulation being a hallmark of numerous diseases, including cancer.[1] The initiation phase of translation is a critical control point, primarily governed by the eukaryotic initiation factor 4F (eIF4F) complex.[2] A key component of this complex, the DEAD-box RNA helicase eIF4A, is responsible for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs) to facilitate ribosome recruitment.[3][4] Its activity is particularly crucial for the translation of mRNAs with complex secondary structures, which often encode oncoproteins and survival factors.[4] This dependency makes eIF4A a compelling therapeutic target.[2] Hippuristanol, a polyhydroxysteroid isolated from the gorgonian coral Isis hippuris, is a potent and selective natural product inhibitor of eIF4A.[1][5][6] This document provides an in-depth technical overview of this compound, detailing its mechanism of action, quantitative activity, relevant experimental protocols, and its potential as a therapeutic agent and research tool.

The Role of eIF4A in Cap-Dependent Translation Initiation

Eukaryotic translation initiation is a multi-step process that begins with the assembly of the eIF4F complex at the 5' cap of the mRNA.[1] The eIF4F complex consists of three main subunits:

-

eIF4E : The cap-binding protein that directly recognizes the m7GpppN cap structure.[1]

-

eIF4G : A large scaffolding protein that orchestrates the assembly of the complex, binding to eIF4E, eIF4A, and the poly(A)-binding protein (PABP).[1]

-

eIF4A : An ATP-dependent RNA helicase that unwinds secondary structures in the mRNA's 5' leader sequence.[3]

The helicase activity of eIF4A, stimulated by its accessory factor eIF4B, resolves RNA hairpins and G-quadruplexes, creating a single-stranded landing pad for the 43S pre-initiation complex.[7][8] This allows the ribosome to scan the mRNA and locate the start codon, initiating protein synthesis.[8] Given that many oncogenic mRNAs possess highly structured 5' UTRs, cancer cells often exhibit a heightened dependency on eIF4A activity, creating a therapeutic window for eIF4A inhibitors.[4][9]

This compound: Mechanism of Action

This compound is a selective, allosteric inhibitor of eIF4A isoforms 1 and 2.[4][10] Its mechanism is distinct from other well-characterized eIF4A inhibitors like rocaglates and pateamine A.[1]

-

RNA Binding Inhibition : this compound binds to the C-terminal domain (CTD) of eIF4A.[1][7] This interaction locks the helicase in a closed, inactive conformation, which allosterically prevents the binding of RNA.[1][4] By abolishing eIF4A's ability to engage with its substrate, it potently inhibits cap-dependent translation.[3][7]

-

ATP Binding Unaffected : The inhibitory action of this compound is not due to competition with ATP. Studies have shown that this compound does not impair ATP binding to eIF4A and in some cases may even slightly increase it.[1][7] This classifies it as an RNA-competitive inhibitor.[2]

-

Binding Site : NMR and mutagenesis studies have mapped the this compound binding pocket to the CTD of eIF4A, involving amino acids within and around conserved motifs V and VI.[1] Key direct contacts are thought to be with residues such as G335, I336, V338, L343, V344, and K369-V371 in mouse eIF4AI.[1] This binding site is not conserved in other DEAD-box helicases, which contributes to this compound's selectivity.[4]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated in various biochemical and cell-based assays. The tables below summarize key quantitative data from the literature.

Table 1: In Vitro and Cellular IC50 Values for this compound

| Assay Type | System / Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Cap-Dependent Translation | Krebs-2 Extract | ~200 nM | [7] |

| Cap-Dependent Translation | Rabbit Reticulocyte Lysate | ~500 nM | [7] |

| eIF4A ATPase Activity | Recombinant eIF4AIf | ~5 µM | [7] |

| Cell Proliferation (24h) | HeLa Cells | ~700 nM | [1] |

| Cell Proliferation (72h) | BJAB Burkitt Lymphoma | 189 - 329 nM | [11] |

| Cell Proliferation (72h) | Various Cancer Lines | 55 - >1021 nM |[11] |

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs Structure-activity relationship studies, primarily through synthetic modification of the this compound scaffold, have revealed critical features for its inhibitory activity.[12]

| Modification | Position/Region | Effect on Activity | Reference |

| Epimerization | C-22 (Spiroketal) | R-configuration is indispensable; S-configuration is inactive. | [7] |

| Acetylation/Oxidation | C-3 and C-11 Hydroxyls | Decreased activity. | [7][12] |

| CH3 Group Elimination | R5 | Decreased activity ~5-8 fold. | [1] |

| Increased Bulkiness | R5 | Decreased activity >15-fold. | [1] |

| Spiroketal Portion | Rings E and F | Critical for inhibitory activity. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other eIF4A inhibitors.

eIF4A Helicase Assay (Fluorescence-Based)

Principle: This assay directly measures the RNA unwinding activity of eIF4A.[11] It uses a double-stranded RNA (dsRNA) substrate where one strand is labeled with a fluorescent dye (e.g., Cy3) and the other with a quencher (e.g., BHQ).[13] When the strands are annealed, fluorescence is quenched. Upon addition of eIF4A and ATP, the helicase unwinds the dsRNA, separating the dye from the quencher and resulting in a measurable increase in fluorescence.[13][14]

Materials:

-

Recombinant eIF4A protein

-

Fluorescently labeled dsRNA substrate (e.g., Cy3-RNA annealed to BHQ-RNA)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 70 mM KCl, 2 mM MgCl2, 1.5 mM DTT

-

ATP solution (e.g., 10 mM)

-

RNase inhibitor

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate and fluorescence plate reader

Procedure:

-

Prepare the reaction mixture in a microplate well by combining the assay buffer, RNase inhibitor, and recombinant eIF4A.

-

Add the test compound (this compound) at various concentrations or DMSO as a vehicle control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Add the dsRNA substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the fluorescence intensity (e.g., Excitation/Emission ~550/570 nm for Cy3) in real-time using a plate reader at 37°C.[13]

-

Calculate the initial rate of the reaction from the linear phase of the fluorescence increase.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.[11]

eIF4A ATPase Assay (Malachite Green)

Principle: This assay quantifies the ATP hydrolysis activity of eIF4A, which is coupled to its helicase function. The malachite green assay detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.[11][15] The Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Materials:

-

Recombinant eIF4A protein

-

Poly(U) or total yeast RNA to stimulate ATPase activity

-

Assay Buffer: 25 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl2, 1 mM DTT

-

ATP solution

-

Malachite Green Reagent

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate and plate reader

Procedure:

-

In a microplate well, combine the assay buffer, RNA, and eIF4A protein.

-

Add the test compound at various concentrations or DMSO control. Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP. Incubate at 37°C for a set time (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at ~620-650 nm.

-

Create a standard curve using known concentrations of Pi to quantify the amount of ATP hydrolyzed.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]

In Vitro Translation Assay

Principle: This assay assesses the effect of an inhibitor on overall protein synthesis in a cell-free system, such as rabbit reticulocyte lysate (RRL) or Krebs-2 extracts.[16] A reporter mRNA, often a bicistronic construct with a cap-dependent reporter (e.g., Firefly luciferase) and an IRES-dependent reporter (e.g., Renilla luciferase), is used.[7] This allows for simultaneous measurement of the inhibitor's effect on eIF4A-dependent (cap) and eIF4A-independent (HCV IRES) translation.[7]

Materials:

-

Rabbit Reticulocyte Lysate (RRL) or Krebs-2 extract

-

Capped bicistronic reporter mRNA (e.g., FF-HCV-Ren)

-

Amino acid mixture (minus methionine if using 35S-Met)

-

Test compound (this compound)

-

Luciferase assay reagents (for dual-luciferase readout)

Procedure:

-

Thaw the translation extract on ice.

-

Set up the translation reactions by combining the extract, amino acid mixture, and reporter mRNA.

-

Add this compound at various concentrations or DMSO as a control.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reaction and measure the reporter activity. For luciferase reporters, add the appropriate substrate reagents sequentially and measure luminescence using a luminometer.

-

Calculate the inhibition of cap-dependent (Firefly) and IRES-dependent (Renilla) translation.

-

Plot the percentage of remaining luciferase activity against inhibitor concentration to determine the IC50 for cap-dependent translation inhibition.[7]

Therapeutic Potential and Applications

This compound's potent and specific mechanism of action makes it a valuable tool for both basic research and therapeutic development.

-

Research Tool : As a selective inhibitor, this compound is used to probe the dependencies of different mRNAs on eIF4A activity.[7] It helps distinguish between cap-dependent and IRES-mediated translation mechanisms and identify cellular pathways that are highly sensitive to translation inhibition.[4][7]

-

Anti-Cancer Agent : this compound has demonstrated promising anti-neoplastic activity.[1] It shows cytotoxicity against various cancer cell lines, including leukemia, lymphoma, and fibrosarcoma, and has exhibited in vivo activity in mouse models of leukemia.[1][17] Its ability to induce cell cycle arrest and apoptosis in tumor cells validates eIF4A as a bona fide anti-cancer target.[1][17]

-

Anti-Viral Activity : The replication of many viruses relies on the host cell's translation machinery. By inhibiting eIF4A, this compound can impede the production of viral proteins, and it has been shown to delay the replication of poliovirus.[7]

Conclusion

This compound is a well-characterized natural product that serves as a paradigm for the selective inhibition of the eIF4A RNA helicase. Its unique allosteric mechanism, which involves locking the enzyme in an inactive, closed conformation and preventing RNA binding, distinguishes it from other classes of eIF4A inhibitors.[1] The wealth of quantitative data and established experimental protocols make it an invaluable tool for studying the intricacies of translation initiation. Furthermore, its potent anti-proliferative and anti-viral activities underscore the therapeutic potential of targeting eIF4A. Continued research into this compound and its analogs may lead to the development of novel therapeutics for cancer and other diseases characterized by dysregulated protein synthesis.

References

- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]

- 8. pnas.org [pnas.org]

- 9. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5' leader regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound|eIF4A Inhibitor|For Research [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Target-Based Screening Against eIF4A1 Reveals the Marine Natural Product Elatol as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Mechanism of action of Hippuristanol on translation initiation

An In-depth Technical Guide to the Mechanism of Action of Hippuristanol on Translation Initiation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, naturally occurring polyhydroxysteroid that acts as a highly selective inhibitor of eukaryotic translation initiation.[1][2] It specifically targets the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A), a critical component of the eIF4F complex required for cap-dependent translation.[3][4] By binding to the C-terminal domain of eIF4A, this compound locks the enzyme in a closed, inactive conformation, thereby preventing its essential RNA-binding activity.[5][6] This allosteric inhibition stalls the unwinding of secondary structures within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), effectively blocking the recruitment of the 43S pre-initiation complex and halting protein synthesis.[3][7] This guide provides a comprehensive overview of this compound's mechanism, quantitative activity data, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways.

The Role of eIF4A in Cap-Dependent Translation Initiation

Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. The process is initiated by the recruitment of the ribosomal machinery to the 5' cap of the mRNA. This rate-limiting step is facilitated by the eIF4F complex, which consists of three key proteins:

-

eIF4E: The cap-binding protein that directly recognizes the m7GpppN cap structure.[3]

-

eIF4G: A large scaffolding protein that coordinates the interaction between eIF4E, eIF4A, and the ribosome-bound eIF3.[3]

-

eIF4A: An ATP-dependent RNA helicase that unwinds complex secondary structures in the 5' UTR of mRNAs, creating a clear landing path for the ribosome to scan and locate the start codon.[4][8]

The helicase activity of eIF4A is crucial for the translation of a subset of mRNAs, particularly those with long, structured 5' UTRs, which often encode proteins involved in cell growth, proliferation, and survival, such as oncoproteins.[5][9][10]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a precise and selective interaction with eIF4A (both eIF4A1 and eIF4A2 isoforms).[3] Its mechanism is distinct from other known eIF4A inhibitors like rocaglates or pateamine A.[3][5]

-

Binding Site: this compound binds to a specific pocket on the C-terminal domain (CTD) of eIF4A.[5][7] Structural studies have identified direct contacts with residues within or adjacent to conserved helicase motifs V and VI.[3][6] This binding site is not conserved among other DEAD-box helicases, which accounts for this compound's high selectivity for eIF4A.[5][6]

-

Allosteric Inhibition of RNA Binding: Upon binding, this compound locks eIF4A into a closed conformation.[3][5] This conformational change allosterically prevents the helicase from binding to RNA.[3][7] Crucially, this inhibition is not competitive with ATP; this compound does not block the ATP-binding site on the N-terminal domain of eIF4A.[3][6]

-

Inhibition of Helicase and ATPase Activity: By preventing RNA binding, this compound consequently inhibits the RNA-dependent ATPase and helicase activities of eIF4A.[7][11] Without the ability to bind and hydrolyze ATP in the presence of RNA, eIF4A cannot unwind the 5' UTR.

-

Stalling of Ribosome Recruitment: The inability of the eIF4F complex to resolve secondary structures halts the scanning of the 43S pre-initiation complex, leading to a global reduction in cap-dependent translation.[7][12]

Diagram: Cap-Dependent Translation Initiation Pathway

Caption: Overview of the eIF4F-mediated cap-dependent translation initiation pathway.

Diagram: Mechanism of this compound Action

Caption: this compound locks eIF4A in an inactive state, preventing RNA binding.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various biochemical and cellular assays.

| Assay Type | Target/System | Reported Value(s) | Reference(s) |

| Cellular Proliferation/Viability | HeLa Cells | IC50 ≈ 700 nM (24 hr exposure) | [3] |

| Protein Synthesis Inhibition | Hap1 Cells | IC50 ≈ 50 nM (1 hr exposure) | [5] |

| Krebs-2 in vitro translation | IC50 ≈ 250 nM | [7] | |

| S. cerevisiae in vitro translation | Inhibition observed at 1 µM | [13] | |

| ATPase Activity Inhibition | Recombinant eIF4A1 | IC50 ≈ 2 µM | [11] |

| Recombinant eIF4A2 | IC50 ≈ 2 µM | [11] | |

| Recombinant eIF4A3 | >10-fold less sensitive than eIF4A1/2 | [3][11] |

Key Experimental Protocols

The following protocols are generalized methodologies based on published literature for studying the effects of this compound.

In Vitro Translation Assay

This assay directly measures the effect of an inhibitor on protein synthesis in a cell-free system.

-

Objective: To quantify the dose-dependent inhibition of cap-dependent translation by this compound.

-

Materials:

-

Rabbit Reticulocyte Lysate (RRL) or Krebs-2 extract.

-

Bicistronic reporter mRNA (e.g., Firefly Luciferase under a cap-dependent promoter and Renilla Luciferase under an IRES, like HCV IRES).[14]

-

This compound stock solution (in DMSO).

-

Amino acid mixture containing [35S]-methionine (for autoradiography) or standard amino acids (for luciferase assay).

-

Luciferase assay reagents.

-

-

Methodology:

-

Prepare translation reactions in microfuge tubes on ice. Each reaction should contain RRL, the bicistronic reporter mRNA, and the amino acid mixture.

-

Add this compound to final concentrations ranging from nanomolar to micromolar. Include a DMSO-only vehicle control.[14]

-

Incubate reactions at 30°C for 60-90 minutes.

-

Stop the reaction by placing on ice.

-

For Luciferase: Add luciferase assay reagents according to the manufacturer's protocol and measure luminescence for both Firefly (cap-dependent) and Renilla (IRES-dependent) reporters.[14]

-

For Autoradiography: Add SDS-PAGE loading buffer, boil samples, and resolve proteins by SDS-PAGE. Visualize newly synthesized proteins by autoradiography.[7]

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity. A selective decrease in the Firefly signal indicates specific inhibition of cap-dependent translation.[8] Plot the percentage of inhibition against this compound concentration to determine the IC50.

Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) gradient centrifugation, providing a snapshot of the global translational activity within a cell.

-

Objective: To assess the impact of this compound on global translation initiation.

-

Materials:

-

Methodology:

-

Treat cultured cells with this compound (e.g., 50-100 nM) or DMSO for a specified time (e.g., 1-3 hours).[5][15]

-

Prior to harvesting, add CHX (100 µg/mL) to the culture medium for 5-10 minutes to immobilize ribosomes on the mRNA.[5]

-

Wash cells with ice-cold PBS containing CHX and lyse them in the lysis buffer on ice.

-

Centrifuge the lysate to pellet nuclei and debris.

-

Carefully layer the supernatant (cytoplasmic extract) onto the top of a 10-50% sucrose gradient.[16]

-

Perform ultracentrifugation at high speed (e.g., 40,000 rpm) for 2 hours at 4°C.[16]

-

Fractionate the gradient from top to bottom while continuously monitoring absorbance at 254 nm to generate a profile.

-

-

Data Analysis: An inhibitor of translation initiation, like this compound, is expected to cause a decrease in the polysome peaks and a corresponding increase in the 80S monosome peak, as ribosomes complete translation but fail to re-initiate.[7]

Diagram: Polysome Profiling Experimental Workflow

Caption: A simplified workflow for a polysome profiling experiment.

eIF4A RNA Binding Assay (UV Cross-linking)

This biochemical assay directly tests the ability of this compound to inhibit the physical interaction between eIF4A and RNA.

-

Objective: To demonstrate that this compound directly inhibits the RNA binding activity of eIF4A.

-

Materials:

-

Methodology:

-

Set up binding reactions containing recombinant eIF4A, ATP, and the radiolabeled RNA probe in a suitable buffer.

-

Add this compound (e.g., 50 µM) or a DMSO vehicle control to the reactions.[7]

-

Incubate at room temperature for 15-20 minutes to allow for binding.

-

Place the reactions on ice and irradiate with UV light (254 nm) to covalently cross-link the protein to the RNA.

-

Add RNase A to digest the non-protected regions of the RNA.

-

Resolve the protein-RNA adducts by SDS-PAGE.

-

Dry the gel and expose it to an X-ray film or phosphor screen for visualization.

-

-

Data Analysis: A band corresponding to the molecular weight of eIF4A will be visible in the control lane. The intensity of this band will be significantly reduced or absent in the lane containing this compound, demonstrating the inhibition of RNA binding.[7]

Conclusion

This compound is a valuable chemical probe for studying translation initiation and a potential lead compound for therapeutic development. Its well-defined mechanism of action—the allosteric inhibition of eIF4A's RNA binding activity—makes it a selective and potent inhibitor of cap-dependent translation.[3][7] The experimental protocols detailed herein provide a robust framework for researchers to investigate the effects of this compound and other potential eIF4A inhibitors, contributing to a deeper understanding of translational control in health and disease.

References

- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]

- 8. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of this compound-resistant mutants reveals eIF4A1 dependencies within mRNA 5' leader regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Pharmacological Targeting of a DEAD Box RNA Helicase | PLOS One [journals.plos.org]

- 12. molbiolcell.org [molbiolcell.org]

- 13. researchgate.net [researchgate.net]

- 14. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

Hippuristanol's Role in Blocking eIF4A RNA Helicase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of hippuristanol, a potent and selective inhibitor of the eukaryotic initiation factor 4A (eIF4A) RNA helicase. We delve into the molecular mechanisms by which this compound disrupts the function of eIF4A, a critical component of the translation initiation machinery. This document summarizes key quantitative data on this compound's activity, offers detailed protocols for essential experimental assays, and presents visual diagrams of the relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating translational control, developing novel anti-cancer therapeutics, and utilizing this compound as a chemical probe to elucidate the roles of eIF4A in cellular and disease processes.

Introduction: The Critical Role of eIF4A in Translation Initiation

Eukaryotic initiation factor 4A (eIF4A) is a prototypical member of the DEAD-box family of RNA helicases.[1] It is an essential component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[2] The primary function of the eIF4F complex is to recruit the 43S preinitiation complex to the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation.[3] eIF4A's ATP-dependent helicase activity is crucial for unwinding complex secondary structures in the 5' untranslated regions (UTRs) of mRNAs, thereby facilitating the scanning of the ribosome to the start codon.[4][5]

Dysregulation of translation initiation is a hallmark of many cancers, which often exhibit an increased reliance on the eIF4F complex to translate mRNAs encoding oncoproteins and survival factors.[4][6] These particular mRNAs frequently possess long and highly structured 5' UTRs, making their translation especially dependent on eIF4A helicase activity.[4][6] Consequently, eIF4A has emerged as a promising target for anti-cancer drug development.[4]

This compound, a polyhydroxysteroid isolated from the gorgonian coral Isis hippuris, is a highly selective and potent inhibitor of eIF4A.[1][7] Its unique mechanism of action distinguishes it from other eIF4A inhibitors and makes it an invaluable tool for studying the intricacies of translation initiation.[1]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on eIF4A through a distinct allosteric mechanism. Unlike some inhibitors that act as chemical inducers of dimerization, this compound directly prevents the interaction of eIF4A with RNA.[1]

Key aspects of this compound's mechanism of action include:

-

Binding Site: this compound binds to a specific pocket on the C-terminal domain of eIF4A, involving amino acid residues within and adjacent to the conserved motifs V and VI.[1] This binding site is not conserved among other DEAD-box helicases, which accounts for this compound's high selectivity for eIF4A.[8]

-

Conformational Locking: Upon binding, this compound locks eIF4A into a closed, inactive conformation.[1][7] This conformational state prevents the necessary transition to an open state, which is essential for its helicase activity.[1]

-

Inhibition of RNA Binding: By stabilizing this aberrant closed conformation, this compound allosterically inhibits the binding of RNA to eIF4A.[1][8] This blockade of RNA binding is the direct cause of the inhibition of its helicase function.

-

No Effect on ATP Binding: Notably, this compound does not interfere with the binding of ATP to eIF4A.[1][3] However, the RNA-stimulated ATPase activity is inhibited as a consequence of the prevention of RNA binding.[1][7]

This mechanism effectively shuts down the unwinding of 5' UTRs, leading to the selective inhibition of the translation of mRNAs with complex secondary structures.[4]

Quantitative Data on this compound's Activity

The following table summarizes the quantitative data on the inhibitory activities of this compound from various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for Cytotoxicity | ~700 nM (24h exposure) | HeLa cells | [7] |

| 62 nM | BJAB | [1] | |

| 55 nM | A549 | [1] | |

| 175 nM | MCF7 | [1] | |

| 104 nM | HCT116 | [1] | |

| 189 - 329 nM | Various cancer cell lines | [1] | |

| EC50 for Antiviral Activity | ~10 µM (Hippuristerone) | Human Cytomegalovirus (HCMV) | [7] |

| Inhibition of Cap-Dependent Translation | Dose-dependent inhibition | Krebs-2 translation extracts | [9] |

| Concentration for Poliovirus Protein Synthesis Delay | 80 nM | HeLa cells | [9] |

| Inhibition of Protein Synthesis | ~25-50% inhibition at 50 nM (1h exposure) | Hap1 cells | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cap-Dependent Translation Initiation and this compound's Point of Intervention

Caption: Mechanism of this compound's inhibition of eIF4A.

Experimental Workflow for Characterizing this compound's Activity

Caption: Workflow for characterizing this compound's activity.

Experimental Protocols

eIF4A ATPase Assay (Malachite Green)

This assay measures the ATP hydrolysis activity of eIF4A by detecting the release of inorganic phosphate (B84403) (Pi).

Materials:

-

Recombinant eIF4A protein

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

ATP solution

-

RNA substrate (e.g., poly(U) or total yeast RNA)

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing recombinant eIF4A, assay buffer, and the RNA substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiation: Start the reaction by adding ATP to a final concentration of 1 mM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.

-

Detection: Stop the reaction and detect the released Pi by adding the Malachite Green reagent.

-

Measurement: Measure the absorbance at approximately 620-640 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of ATP hydrolysis inhibition at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[1]

eIF4A Helicase Assay (Fluorescence-based)

This assay directly measures the RNA unwinding activity of eIF4A using a fluorescently labeled double-stranded RNA (dsRNA) substrate.

Materials:

-

Recombinant eIF4A protein

-

Helicase Assay Buffer (similar to ATPase assay buffer)

-

Fluorescently labeled dsRNA substrate (e.g., with a fluorophore and a quencher on opposite strands)

-

ATP solution

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well black plate, combine the fluorescently labeled dsRNA substrate, recombinant eIF4A, and helicase assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control).

-

Initiation: Initiate the helicase reaction by adding ATP.

-

Measurement: As eIF4A unwinds the dsRNA, the fluorophore and quencher are separated, leading to an increase in fluorescence. Monitor the fluorescence signal over time in a fluorescence plate reader.

-

Data Analysis: Determine the initial rate of the helicase reaction for each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[10]

In Vitro Translation Assay

This assay assesses the effect of this compound on cap-dependent and cap-independent translation using a cell-free translation system.

Materials:

-

Rabbit reticulocyte lysate or Krebs-2 extracts

-

Bicistronic reporter mRNA (e.g., encoding a cap-dependent Firefly luciferase and an IRES-dependent Renilla luciferase)

-

Amino acid mixture

-

Energy source (ATP/GTP mix)

-

This compound stock solution (in DMSO)

-

Luciferase assay reagents

-

Luminometer

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the cell-free extract, bicistronic reporter mRNA, amino acids, and energy source.

-

Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control).

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Measurement: Measure the activities of both Firefly and Renilla luciferases using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the Firefly luciferase activity (cap-dependent) to the Renilla luciferase activity (cap-independent). Calculate the percentage of inhibition of cap-dependent translation at each this compound concentration and determine the IC50 value.[9][10]

Ribosome Profiling

This technique provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Materials:

-

Cultured cells

-

Cycloheximide (B1669411) (CHX)

-

Lysis Buffer

-

RNase I

-

Sucrose (B13894) gradients

-

RNA purification kits

-

Reagents for library preparation for deep sequencing

Procedure (Simplified):

-

Cell Treatment: Treat cultured cells with this compound or DMSO for a specified duration.

-

Translation Arrest: Arrest translation by adding cycloheximide to the culture medium.

-

Cell Lysis: Harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the monosomes (ribosomes with protected mRNA fragments) by sucrose gradient centrifugation.

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).

-

Library Preparation: Prepare a cDNA library from the footprints for high-throughput sequencing.

-

Sequencing and Data Analysis: Sequence the library and map the reads to a reference transcriptome to determine the ribosome occupancy on each mRNA.[3]

Conclusion

This compound is a powerful and specific inhibitor of eIF4A RNA helicase, acting through a unique allosteric mechanism that locks the enzyme in an inactive conformation and prevents RNA binding.[1] Its selectivity for eIF4A makes it an invaluable research tool for dissecting the complexities of translation initiation and for validating eIF4A as a therapeutic target.[7] The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biological activities of this compound and to explore its potential in the development of novel therapeutic strategies targeting dysregulated translation in diseases such as cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. A helicase assay based on the displacement of fluorescent, nucleic acid-binding ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]

- 7. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]

- 10. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Preclinical Anti-cancer Properties of Hippuristanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hippuristanol, a complex polyhydroxysteroid isolated from the gorgonian coral Isis hippuris, has emerged as a potent anti-neoplastic agent in numerous preclinical studies. Its unique mechanism of action, targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for cap-dependent translation, positions it as a valuable tool for cancer research and a potential therapeutic lead. Dysregulation of the translation machinery is a hallmark of cancer, making eIF4A a critical node for therapeutic intervention.[1][2][3] This technical guide provides an in-depth review of the preclinical data on this compound, detailing its mechanism of action, summarizing its efficacy in vitro and in vivo, outlining its impact on key oncogenic signaling pathways, and providing methodologies for key experimental protocols.

Mechanism of Action: Inhibition of eIF4A-Mediated Translation Initiation

The initiation of cap-dependent translation is a rate-limiting step in protein synthesis and is frequently deregulated in cancer to support malignant growth.[4][5] This process is driven by the eIF4F complex, which consists of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the ATP-dependent RNA helicase eIF4A.[3][4] eIF4A unwinds the secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, facilitating ribosome recruitment and the subsequent translation of downstream genes.[2][4]

This compound exerts its anti-cancer effects by selectively inhibiting eIF4A.[6][7] Its mechanism is distinct from other eIF4A inhibitors like rocaglates (e.g., silvestrol) and pateamine A.[6][8]

-

This compound: Binds to the C-terminal domain of eIF4A, locking the helicase in a closed, inactive conformation.[1][8] This allosterically prevents eIF4A from binding to RNA, thereby abolishing its helicase activity without affecting ATP binding.[6][8][9]

-

Rocaglates (e.g., Silvestrol): Act as interfacial inhibitors, clamping eIF4A onto specific polypurine-containing RNA sequences. This creates a stable ternary complex that acts as a steric barrier to the scanning ribosome.[5][8][10]

-

Pateamine A: Stimulates eIF4A activity at low concentrations but at higher concentrations, it promotes the formation of an inactive eIF4A:RNA complex, depleting the pool of available eIF4A.[1][6]

By inhibiting eIF4A, this compound preferentially affects the translation of mRNAs with long, complex, and highly structured 5'-UTRs.[2][8] A significant portion of these mRNAs encode for proteins crucial for cancer cell proliferation, survival, and angiogenesis, including oncogenes, cyclins, and anti-apoptotic proteins.[2]

In Vitro Anti-cancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a range of hematological and solid tumor cell lines. Its efficacy is often observed at nanomolar concentrations.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values highlight the potent anti-proliferative effects of this compound.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| BCBL-1 | Primary Effusion Lymphoma (PEL) | 62 | 24 | [11] |

| TY-1 | Primary Effusion Lymphoma (PEL) | 55 | 24 | [11] |

| Multiple Myeloma Cells | Multiple Myeloma | ~50 | 48 | [6] |

| HeLa | Cervical Cancer | ~700 | 24 | [6] |

| BJAB | Burkitt Lymphoma | 175 | 24 | [11] |

| Ramos | Burkitt Lymphoma | 104 | 24 | [11] |

| HTLV-1 Infected T-cells | Adult T-cell Leukemia (ATL) | 189 - 329 | 24 | [11] |

| DBA/MC | Fibrosarcoma | Not specified | Not specified | [6] |

Note: Normal peripheral blood mononuclear cells (PBMCs) were found to be resistant, with an IC50 > 1021 nM, suggesting a degree of tumor selectivity.[11]

Cellular Effects: Cell Cycle Arrest and Apoptosis

Preclinical studies consistently show that this compound induces cell cycle arrest and apoptosis in cancer cells.

-

Cell Cycle Arrest: Treatment of PEL and ATL cells with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle.[11][12] This arrest is mediated by the reduced expression of key cell cycle regulatory proteins, including:

-

Apoptosis: this compound is a potent inducer of apoptosis. This programmed cell death is characterized by the activation of the caspase cascade.[11][12]

-

Caspase Activation: Activation of initiator caspases (Caspase-8, Caspase-9) and the executioner caspase (Caspase-3) has been observed.[12]

-

Downregulation of Anti-Apoptotic Proteins: The expression of several inhibitor of apoptosis proteins (IAPs) and pro-survival Bcl-2 family members is reduced, including Bcl-xL, c-IAP2, XIAP, Mcl-1, and c-FLIP.[11][12]

-

In Vivo Anti-cancer Activity

The anti-tumor efficacy of this compound has been validated in several mouse xenograft models, demonstrating its potential for systemic therapeutic application.

-

Adult T-cell Leukemia (ATL): In a severe combined immunodeficiency (SCID) mouse model with tumors induced by HTLV-1-infected T-cells, systemic administration of this compound significantly suppressed tumor growth.[12]

-

Primary Effusion Lymphoma (PEL): In a xenograft mouse model exhibiting ascites and diffused organ invasion of PEL cells, treatment with this compound markedly inhibited the growth and invasion of the lymphoma cells compared to the untreated control group.[11]

-

Lymphocytic Leukemia P-388: Early studies reported in vivo activity of this compound against P-388 lymphocytic leukemia tumors in mice.[6]

These studies provide crucial proof-of-concept for the anti-neoplastic activity of this compound in a whole-organism context.

Modulation of Oncogenic Signaling Pathways

This compound's inhibition of translation leads to the depletion of short-lived regulatory proteins, resulting in the inactivation of key oncogenic signaling pathways.

-

NF-κB and AP-1 Pathways: In ATL cells, this compound was shown to inactivate both the NF-κB and AP-1 transcription factors.[12]

-

STAT3 and Akt Pathways: In PEL cells, this compound treatment suppressed the constitutive activation of STAT3 and Akt signaling pathways by inhibiting the expression of their core protein components.[11]

The shutdown of these critical pro-survival and proliferative pathways contributes significantly to the anti-cancer effects of this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the anti-cancer properties of this compound.

Cell Viability Assay (WST-8 Method)

This colorimetric assay measures cell viability based on the cleavage of the WST-8 tetrazolium salt by cellular dehydrogenases in viable cells.

-

Cell Seeding: Seed cancer cells (e.g., PEL cell lines) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Treatment: After 24 hours of incubation (37°C, 5% CO2), add various concentrations of this compound (e.g., 12.5 nM to 200 nM) or vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

-

Reagent Addition: Add 10 µL of WST-8 solution (e.g., Cell Counting Kit-8) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C until color development is sufficient.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol uses specific fluorescent dyes to quantify apoptosis and the distribution of cells throughout the cell cycle.

-

Cell Culture and Treatment: Culture 1 x 10^6 cells in a 6-well plate and treat with this compound (e.g., 200 nM) or vehicle control for 24 hours.

-

Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash once with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation (for Cell Cycle): Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) and vortex gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining (for Cell Cycle): Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Staining (for Apoptosis, e.g., Apo2.7): For non-fixed cells, resuspend the washed pellet in staining buffer and add the fluorescently-conjugated Apo2.7 antibody. Incubate as per the manufacturer's protocol, typically for 15-30 minutes on ice in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle, acquire at least 10,000 events and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. For apoptosis, quantify the percentage of Apo2.7-positive cells.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D2, CDK4, Caspase-3, XIAP, Akt, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film.

In Vitro Translation Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.[8]

-

Extract Preparation: Prepare a cell-free translation extract (e.g., from Krebs-2 ascites or Rabbit Reticulocyte Lysate).

-

Reaction Setup: In a microcentrifuge tube, combine the translation extract, an amino acid mixture, an energy-regenerating system, and a capped reporter mRNA (e.g., Firefly or Renilla luciferase).

-

Inhibitor Addition: Add this compound at the desired final concentration (e.g., 1 µM) or vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

-

Measurement: Stop the reaction and measure the activity of the newly synthesized reporter protein using a luminometer according to the luciferase assay system protocol.

-

Analysis: Compare the luciferase activity in the this compound-treated samples to the vehicle control to determine the percentage of translation inhibition.

Conclusion

The preclinical data for this compound are compelling, establishing it as a potent and specific inhibitor of the eIF4A RNA helicase. Its ability to induce G1 cell cycle arrest and apoptosis, suppress tumor growth in vivo, and shut down key oncogenic signaling pathways underscores its potential as an anti-cancer therapeutic. The selectivity for cancer cells over normal cells, likely due to the heightened reliance of tumors on the protein synthesis machinery, provides a promising therapeutic window. Further investigation into its pharmacological properties, the development of synthetic analogs, and combination therapy strategies are warranted to translate these robust preclinical findings into clinical applications for cancer treatment.[2][6][13]

References

- 1. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]

- 3. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting eIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Reduces the Viability of Primary Effusion Lymphoma Cells both in Vitro and in Vivo [mdpi.com]

- 12. Effects of this compound, an inhibitor of eIF4A, on adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Anti-Viral Activity of Hippuristanol Against RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anti-viral properties of hippuristanol, a natural polyhydroxysteroid isolated from the gorgonian coral Isis hippuris. This compound has emerged as a potent inhibitor of eukaryotic translation initiation, a critical cellular process that is frequently hijacked by RNA viruses for their replication. By targeting a key host factor, this compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics. This guide details its mechanism of action, summarizes its activity against various RNA viruses, presents relevant experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: Inhibition of eIF4A

This compound exerts its biological effects by selectively targeting eukaryotic initiation factor 4A (eIF4A), the prototypical DEAD-box RNA helicase.[1][2][3] eIF4A is a crucial component of the eIF4F complex, which is responsible for recruiting ribosomes to the 5' cap of eukaryotic mRNAs, a rate-limiting step in translation initiation.[1][4]

The primary mechanism involves the following steps:

-

Binding to eIF4A: this compound binds to the C-terminal domain of both eIF4A1 and eIF4A2.[5]

-

Conformational Locking: This binding event locks eIF4A into a closed conformation.[1][5]

-

Inhibition of RNA Binding: The locked conformation allosterically prevents eIF4A from binding to RNA, which is an essential prerequisite for its helicase activity.[1][3][5]

-

ATP-Independent Inhibition: Notably, this compound's inhibition of RNA binding and helicase activity occurs without preventing ATP binding to eIF4A.[1][4]

This mechanism contrasts with other eIF4A inhibitors, such as pateamine A and rocaglates, which act as interfacial inhibitors by clamping eIF4A onto RNA, thereby depleting the pool of available translation factors.[1][5] this compound's direct inhibition of RNA binding provides a distinct mode of action for disrupting protein synthesis.

Caption: Mechanism of eIF4A inhibition by this compound.

Disruption of the Cap-Dependent Translation Pathway

The vast majority of eukaryotic and viral mRNAs are translated via a cap-dependent mechanism. This process is initiated by the eIF4F complex (composed of eIF4E, eIF4G, and eIF4A) recognizing and binding the 5' m7G cap structure of the mRNA. eIF4A, with the help of cofactors like eIF4B, then unwinds the secondary structures in the 5' untranslated region (UTR), allowing the 43S preinitiation complex to scan and locate the start codon.

By inhibiting eIF4A, this compound effectively stalls this entire process. The inability of eIF4A to bind and unwind the mRNA template prevents the recruitment and scanning of the ribosome, leading to a global shutdown of cap-dependent translation.[4] Since many RNA viruses, including picornaviruses, flaviviruses, and togaviruses, depend heavily on the host's cap-dependent translation machinery, this compound's activity presents a broad-spectrum antiviral strategy.[6]

Caption: this compound's intervention in the translation initiation pathway.

Quantitative Data on Anti-viral and Cytotoxic Activity

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are not toxic to the host cell. This is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50).[7] A higher SI value indicates a more favorable therapeutic window.

While specific IC50 values for this compound against a wide range of RNA viruses are not extensively documented in single reports, its activity has been demonstrated against several viruses by inhibiting their protein synthesis.[4][6] The tables below summarize available data on its cytotoxic and inhibitory concentrations.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 / CC50 (nM) | Exposure Time (h) | Reference |

| BCBL-1 | Primary Effusion Lymphoma | 62 | 24 | [8] |

| TY-1 | Primary Effusion Lymphoma | 55 | 24 | [8] |

| BJAB | Burkitt's Lymphoma | 175 | 24 | [8] |

| Ramos | Burkitt's Lymphoma | 104 | 24 | [8] |

| HTLV-1 infected T-cells | T-cell Leukemia | 189 - 329 | Not Specified | [8] |

| HeLa | Cervical Carcinoma | ~700 | 24 | [1] |

| PBMCs | Normal Blood Cells | >1021 | Not Specified | [8] |

Table 2: Anti-viral Activity of this compound

| Virus | Family | Genome Type | Effect | Concentration / IC50 | Reference |

| Poliovirus (PV) | Picornaviridae | +ssRNA | Delays replication | Not specified | [4] |

| Encephalomyocarditis virus (EMCV) | Picornaviridae | +ssRNA | Antiviral activity documented | Not specified | [6] |

| Norovirus | Caliciviridae | +ssRNA | Antiviral activity documented | Not specified | [6] |

| Human T-cell leukemia virus type 1 (HTLV-1) | Retroviridae | +ssRNA (RT) | Inhibits proliferation of infected cells | IC50: 189-329 nM | [9] |

| Hepatitis C Virus (HCV) | Flaviviridae | +ssRNA | Inhibits IRES-mediated translation | IC50: ~100 nM (in vitro) | [4] |

| Influenza A Virus (IAV) | Orthomyxoviridae | -ssRNA | Polymerase dependency on eIF4F suggests sensitivity | Not specified | [1] |

| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | dsDNA | Used to study viral effects on translation | Not specified | [1] |

Note: While HSV-1 is a DNA virus, research using this compound highlights its utility in dissecting virus-host translation interactions.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the antiviral activity of this compound.

General Workflow for Antiviral Compound Screening

The process of evaluating a potential antiviral agent like this compound follows a structured workflow, beginning with cytotoxicity assessment and moving to specific antiviral and mechanistic assays.

Caption: General experimental workflow for antiviral drug evaluation.

Cytotoxicity Assay (WST-8 or MTT)

This assay determines the concentration of this compound that is toxic to the host cells used for antiviral testing.[8]

-

Cell Seeding: Seed host cells (e.g., Vero, A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (vehicle, e.g., 0.1% DMSO) and a "no cells" blank.

-

Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Reagent Addition: Add a metabolic activity reagent like WST-8 or MTT to each well and incubate for 1-4 hours. Viable cells will metabolize the substrate into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).

-

Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the CC50 value.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the inhibition of viral infection and replication.

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Infection: Prepare serial dilutions of the virus stock. Adsorb the virus onto the cell monolayer for 1 hour at 37°C.

-

Compound Treatment: During or after adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with various concentrations of this compound.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques (zones of cell death) are formed.

-

Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet to visualize the plaques.

-

Analysis: Count the number of plaques for each compound concentration. Calculate the percentage of plaque reduction relative to the virus control (no compound). Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

In Vitro Translation Assay

This biochemical assay directly measures the impact of this compound on protein synthesis in a cell-free system.[4]

-

System Setup: Use a commercially available cell-free translation system, such as rabbit reticulocyte lysate or Krebs-2 extract.

-

mRNA Template: Add a defined amount of a reporter mRNA (e.g., capped Firefly Luciferase mRNA) to the translation mix.

-

Inhibitor Addition: Add increasing concentrations of this compound (or vehicle control) to the reactions.

-

Reaction: Incubate the mixture at 30°C for 60-90 minutes to allow for translation.

-

Detection: Add a luciferase substrate and measure the resulting luminescence with a luminometer. The light output is directly proportional to the amount of protein synthesized.

-

Analysis: Calculate the percentage of translation inhibition relative to the vehicle control and determine the IC50 of translation inhibition. To test for specificity against cap-dependent translation, a bicistronic reporter containing an IRES (Internal Ribosome Entry Site) can be used.[4] this compound should inhibit the cap-dependent cistron but have less effect on certain types of IRES-driven translation.

Conclusion

This compound represents a valuable chemical probe and a potential therapeutic lead for combating RNA viruses. Its well-characterized mechanism of action—the specific inhibition of the host translation initiation factor eIF4A—positions it as a candidate for broad-spectrum antiviral development. By preventing the translation of viral proteins, this compound strikes at a fundamental process required by a multitude of RNA viruses. The favorable cytotoxicity profile against normal cells compared to cancerous or virus-infected cells further underscores its therapeutic potential.[8] Future research should focus on comprehensive in vivo efficacy and safety studies, as well as medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, to translate the promise of this marine natural product into a clinical reality.

References

- 1. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - A potent steroid inhibitor of eukaryotic initiation factor 4A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]

- 4. gwagner.hms.harvard.edu [gwagner.hms.harvard.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. This compound Reduces the Viability of Primary Effusion Lymphoma Cells both in Vitro and in Vivo [mdpi.com]

- 9. Effects of this compound, an inhibitor of eIF4A, on adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Properties of the Polyhydroxysteroid Hippuristanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hippuristanol is a naturally occurring polyhydroxysteroid isolated from the gorgonian coral Isis hippuris. This compound has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against eukaryotic initiation factor 4A (eIF4A), a crucial RNA helicase involved in the initiation phase of protein synthesis. By targeting this fundamental cellular process, this compound exhibits promising anti-neoplastic and anti-viral properties. This technical guide provides an in-depth overview of the biological properties of this compound, its mechanism of action, and its effects on cellular processes, supported by quantitative data and detailed experimental methodologies.

Introduction

Protein synthesis is a fundamental biological process, and its dysregulation is a hallmark of numerous diseases, including cancer and viral infections. The initiation phase of translation is a critical control point, and the eIF4F complex, which includes the RNA helicase eIF4A, plays a pivotal role in recruiting ribosomes to mRNA. This compound has emerged as a valuable chemical probe to study the function of eIF4A and as a potential therapeutic lead. This document serves as a comprehensive resource for researchers, summarizing the current knowledge on the biological activities of this compound.

Mechanism of Action: Inhibition of eIF4A

This compound exerts its biological effects primarily through the allosteric inhibition of eIF4A, a DEAD-box RNA helicase.[1]

-

Binding Site: this compound binds to a specific pocket on the C-terminal domain of eIF4A.[2] This binding site is distinct from the ATP- and RNA-binding sites.

-

Conformational Locking: Upon binding, this compound locks eIF4A in a closed, inactive conformation.[1][2][3] This conformational change prevents the necessary conformational cycling between open and closed states that is essential for its helicase activity.

-

Inhibition of RNA Binding: The locked conformation of eIF4A is unable to bind to RNA, thereby inhibiting its ability to unwind the secondary structures in the 5' untranslated regions (5' UTRs) of mRNAs.[1][2][3]

-

Stalling of Translation Initiation: By preventing the unwinding of mRNA secondary structures, this compound effectively stalls the scanning of the 43S pre-initiation complex, leading to a global inhibition of cap-dependent translation initiation.

This mechanism of action is distinct from other eIF4A inhibitors, such as pateamine A and rocaglates, which function by clamping eIF4A onto RNA.[2]

Mechanism of this compound's inhibition of eIF4A.

Anti-Neoplastic Properties

This compound has demonstrated significant anti-cancer activity in a variety of preclinical models. Its ability to inhibit the translation of mRNAs encoding proteins crucial for cancer cell proliferation and survival makes it a compelling candidate for anti-cancer drug development.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | ~700 | 24 | [2] |

| Multiple Myeloma | Multiple Myeloma | ~50 | 48 | |

| BCBL-1 | Primary Effusion Lymphoma | 62 | 24 | |

| TY-1 | Primary Effusion Lymphoma | 55 | 24 | |

| BJAB | Burkitt's Lymphoma | 175 | 24 | |

| Ramos | Burkitt's Lymphoma | 104 | 24 | |

| HTLV-1-infected T-cell lines | Adult T-cell Leukemia | 189-329 | Not specified |

Induction of Cell Cycle Arrest and Apoptosis

This compound's anti-proliferative effects are mediated through the induction of cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: Treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle. This is associated with the downregulation of key G1 phase proteins, including Cyclin D1, Cyclin D2, CDK4, and CDK6.[4]

-

Apoptosis: this compound induces programmed cell death by downregulating anti-apoptotic proteins such as Bcl-xL, c-IAP2, XIAP, and c-FLIP, and activating caspases-3, -8, and -9.[4]

Signaling pathway of this compound leading to cancer cell death.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor potential of this compound.

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| DBA/MC fibrosarcoma cells in mice | Fibrosarcoma | Not specified | Inhibition of tumor growth | [2] |

| Lymphocytic leukemia P-388 tumors in mice | Lymphocytic Leukemia | Not specified | In vivo activity observed | [2] |

| Xenograft model of human adult T-cell leukemia | Adult T-cell Leukemia | Not specified | Suppression of tumor growth | [2] |

| Xenograft model of primary effusion lymphoma | Primary Effusion Lymphoma | Intraperitoneal injection | Significant inhibition of tumor growth and invasion |

Anti-Viral Properties

The reliance of many viruses on the host cell's translational machinery makes eIF4A an attractive target for antiviral therapy. This compound has shown activity against several viruses by inhibiting the translation of viral mRNAs.

| Virus | Family | EC50 (µM) | Cell Line | Reference |

| Human Cytomegalovirus (HCMV) | Herpesviridae | ~10 (for a hippuristerone) | Not specified | [2] |

Further research is required to fully elucidate the broad-spectrum antiviral potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological properties of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

A generalized workflow for a cell viability (MTT) assay.

In Vitro Translation Assay

This assay assesses the direct inhibitory effect of this compound on protein synthesis.

Materials:

-

Rabbit reticulocyte lysate or HeLa cell-free extract

-

Capped luciferase mRNA

-

Amino acid mixture (containing [35S]-methionine)

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Set up the in vitro translation reaction by combining the cell-free extract, amino acid mixture, and capped luciferase mRNA.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reactions.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reaction and measure the luciferase activity using a luminometer.

-

Alternatively, analyze the translation products by SDS-PAGE and autoradiography if using [35S]-methionine.

-

Determine the IC50 of this compound for translation inhibition.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Cyclin D1, CDK4, Bcl-xL, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, harvest, and lyse to extract total protein.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-